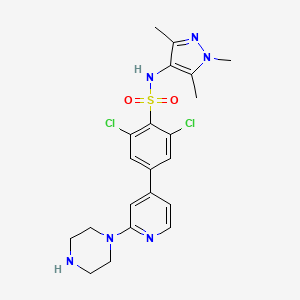

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide

Vue d'ensemble

Description

DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. DDD85646 has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of DDD85646 involves the formation of a pyrazole sulphonamide structure. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.

Sulphonamide formation: The pyrazole intermediate is then reacted with a sulfonyl chloride to form the sulphonamide group.

Substitution reactions: Further functionalization of the pyrazole ring and the sulphonamide group is carried out to introduce the desired substituents.

Industrial Production Methods: Industrial production of DDD85646 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .

Types of Reactions:

Substitution Reactions: DDD85646 can undergo substitution reactions, particularly at the pyrazole ring and the sulphonamide group.

Oxidation and Reduction:

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sulfonyl chlorides, hydrazines, and various electrophiles and nucleophiles.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride could be used, depending on the desired transformation.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives of DDD85646 with different functional groups attached to the pyrazole ring or the sulphonamide group .

Applications De Recherche Scientifique

Cancer Therapeutics

PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:

- Breast Cancer

- Lung Cancer

- Bladder Cancer

- Pancreatic Cancer

In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .

Tissue Selectivity

Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .

Case Study 1: Efficacy in Breast Cancer

A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Lung and Bladder Cancer Trials

Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .

Mécanisme D'action

DDD85646 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid to the N-terminus of specific proteins, a modification crucial for their proper localization and function. DDD85646 binds to the active site of N-myristoyltransferase, preventing the transfer of myristic acid and thereby disrupting the function of the target proteins. This inhibition can lead to the death of the parasite, making DDD85646 a potent anti-parasitic agent .

Comparaison Avec Des Composés Similaires

IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.

DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .

Uniqueness of DDD85646: DDD85646 is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .

Activité Biologique

2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.

The primary target of DDD85646 is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. DDD85646 has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .

Efficacy Against Pathogens

Research indicates that DDD85646 demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .

Pharmacokinetics

The pharmacokinetic profile of DDD85646 has been characterized in animal models. Key findings include:

- Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.

- Half-life : About 1.2 hours, indicating a relatively short duration of action.

- Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.

- Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .

Structure-Activity Relationship (SAR)

The biological activity of DDD85646 is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:

- The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.

- Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .

Table 1: Biological Activity Data

| Compound | Target | IC50 (μM) | EC50 (μM) | Selectivity Ratio |

|---|---|---|---|---|

| DDD85646 | TbNMT | 1.9 | 21 | High |

| DDD85646 | LmNMT | 0.002 | - | Very High |

| DDD85646 | TcNMT | 0.003 | - | Very High |

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Bioavailability | 19% |

| Half-life | 1.2 hours |

| Volume of Distribution | 0.4 L/kg |

| Blood Clearance | 6 mL/min/kg |

Case Studies

Several studies have highlighted the effectiveness of DDD85646 in preclinical models:

- In Vivo Efficacy : In mouse models infected with T. brucei, treatment with DDD85646 resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .

- Safety Profile : Toxicological assessments indicated that DDD85646 has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions for Linker Modifications

The compound’s aryl bromide intermediate (e.g., 7 in Scheme 3 of ) enables cross-coupling reactions to introduce diverse substituents:

- Sonogashira Coupling : Reacted with terminal alkynes (e.g., 5-ethynyl-1-methyl-1H-imidazole or 1-methyl-4-(prop-2-yn-1-yl)piperazine) to form rigid propargyl-linked derivatives (12 , 13 ). These reactions used Pd catalysts under standard Sonogashira conditions, though resulting compounds showed reduced activity compared to flexible alkyl linkers .

- Suzuki-Miyaura Coupling : A 9-BBN-mediated boron-alkyl Suzuki reaction enabled coupling with alkenes (e.g., allylpiperidine derivatives). This method produced compounds with propyl or butyl linkers (14–23 ), enhancing potency (EC<sub>50</sub> values ≤0.002 μM) and isoform selectivity (>100-fold) .

Table 1: Key Cross-Coupling Modifications and Outcomes

| Reaction Type | Reagents/Conditions | Product Example | TbNMT IC<sub>50</sub> (μM) | Selectivity (HsNMT/TbNMT) |

|---|---|---|---|---|

| Sonogashira | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, NEt<sub>3</sub> | 12 | 0.07 | 1.4 |

| Suzuki (9-BBN) | 9-BBN, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub> | 16 | 0.002 | 16 |

| Direct Alkene Addition | Allylpiperidine, 9-BBN, THF | 20 | 0.0006 | 12 |

Sulfonamide Functionalization

The sulfonamide group undergoes selective alkylation and fluorination:

- N-Alkylation : Treatment with sodium chlorodifluoroacetate introduced a difluoromethyl group to the sulfonamide nitrogen, yielding 40 (IC<sub>50</sub> = 0.003 μM). This modification improved blood-brain barrier permeability (P<sub>app</sub> = 10.6 × 10<sup>−6</sup> cm/s) .

- Secondary Amine Deprotection : Boc-protected amines (e.g., in 18 , 19 ) were deprotected using TFA/DCM, restoring basicity critical for target engagement .

Pyrazole Headgroup Optimization

The 1,3,5-trimethylpyrazole moiety is resistant to modification due to steric and electronic constraints:

- Methyl Group Removal : Deleting 3- or 5-methyl groups (2 , 3 ) retained enzyme potency (IC<sub>50</sub> ≈0.01 μM), but removing both caused a 10-fold drop .

- N1-Methyl Substitution : Larger substituents at N1 reduced activity due to clashes in the hydrophobic binding pocket (e.g., 4 vs. 1 ) .

Piperazine Tail Modifications

The piperazine ring tolerates substitution to modulate physicochemical properties:

- N-Methylation : Enhanced selectivity for parasitic N-myristoyltransferase (NMT) over human isoforms .

- Linker Extension : Adding methylene units (e.g., 20 vs. 16 ) improved antiparasitic activity (EC<sub>50</sub> = 0.0006 μM) but reduced selectivity .

Table 2: Impact of Piperazine Tail Modifications

| Compound | Linker Length | TbNMT IC<sub>50</sub> (μM) | Brain:Blood Ratio (Mouse) |

|---|---|---|---|

| 14 | C3 | 0.003 | 0.5 |

| 20 | C4 | 0.0006 | 0.8 |

| 22 | C5 | 0.0004 | 1.2 |

Synthetic Routes and Yield Optimization

- Key Intermediate Synthesis : The core benzenesulfonamide scaffold is synthesized via nucleophilic substitution of 2,6-dichloro-4-bromobenzenesulfonamide with 1,3,5-trimethylpyrazole .

- Scale-Up Challenges : Low yields (<30%) in Sonogashira reactions necessitated alternative strategies like Suzuki couplings (yields >70%) .

Propriétés

IUPAC Name |

2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBSZPZJLPTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347812 | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215010-55-1 | |

| Record name | DDD-85646 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DDD-85646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.